Rotatable Bond Count: Target vs. Direct-Linked Phthalimide–Oxadiazole Analog (CAS 115046-36-1)
The target compound possesses 5 rotatable bonds, compared to 3 rotatable bonds for the direct-linked analog 2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione [1][2]. The additional two rotatable bonds arise from the acetamide linker, which decouples the phthalimide and oxadiazole rings, increasing conformational freedom. This difference is expected to affect entropic contributions to binding free energy and may allow the target compound to access binding conformations not available to the more constrained analog.
| Evidence Dimension | Rotatable bond count |
|---|---|
| Target Compound Data | 5 rotatable bonds |
| Comparator Or Baseline | 2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione: 3 rotatable bonds |
| Quantified Difference | +2 rotatable bonds (+67%) |
| Conditions | Computed molecular descriptors (in silico); SILDrug database for target, PubChem Cactvs for analog |
Why This Matters
Higher rotatable bond count may allow the target compound to sample a broader conformational space, potentially enabling target-specific binding modes inaccessible to constrained analogs—critical for screening libraries where conformational diversity is desired.
- [1] SILDrug Database, Institute of Biocybernetics and Biomedical Engineering, Polish Academy of Sciences. Entry EOS21805. Computed rotatable bond count. https://sildrug.ibb.waw.pl/ecbd/EOS21805/ (accessed 2026-05-09). View Source
- [2] PubChem. CID 17380564. Rotatable bond count (Cactvs 3.4.8.24). https://pubchem.ncbi.nlm.nih.gov/compound/17380564#section=Computed-Properties (accessed 2026-05-09). View Source
